Antiproliferative agent-25
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Overview
Description
Antiproliferative agent-25 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. The primary focus of research on this compound is its efficacy in halting the growth of malignant cells, making it a promising candidate for anticancer drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-25 typically involves a series of chemical reactions that include cycloaddition, condensation, and substitution reactions. One common synthetic route involves the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative agent-25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under specific solvents and temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antiproliferative agent-25 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation in various cell lines.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting cancer and other proliferative diseases.
Mechanism of Action
The mechanism of action of antiproliferative agent-25 involves its interaction with specific molecular targets and pathways within cells. The compound is known to bind to DNA and proteins, disrupting their normal functions and leading to cell cycle arrest and apoptosis . Key molecular targets include:
DNA: Binding to DNA interferes with replication and transcription processes.
Comparison with Similar Compounds
Antiproliferative agent-25 can be compared with other similar compounds, such as:
Bis-isatin Schiff bases: These compounds have shown similar antiproliferative activity against cancer cell lines.
Bisbenzazole derivatives: These compounds also exhibit significant antiproliferative activity and have been studied for their potential as anticancer agents.
Eugenol derivatives: Modified eugenol compounds have demonstrated antiproliferative effects and are being explored for their anticancer potential.
Uniqueness: this compound stands out due to its specific molecular interactions and the range of reactions it undergoes, making it a versatile compound for research and therapeutic applications.
Properties
Molecular Formula |
C20H21BrN2O2 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[(2R)-3-(6-bromoindol-1-yl)-2-hydroxypropyl]-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C20H21BrN2O2/c21-17-3-1-14-6-8-23(20(14)10-17)13-19(25)12-22-7-5-15-9-18(24)4-2-16(15)11-22/h1-4,6,8-10,19,24-25H,5,7,11-13H2/t19-/m1/s1 |
InChI Key |
YRTJMZANBDMCJP-LJQANCHMSA-N |
Isomeric SMILES |
C1CN(CC2=C1C=C(C=C2)O)C[C@H](CN3C=CC4=C3C=C(C=C4)Br)O |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)O)CC(CN3C=CC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
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